molecular formula C22H23N3O4S B2869682 N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-57-0

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2869682
CAS No.: 421590-57-0
M. Wt: 425.5
InChI Key: SOCIRVRWXHKJPG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative featuring a benzodioxolylmethyl substituent, a pentyl chain at position 3, a sulfanylidene (thione) group at position 2, and a carboxamide moiety at position 5. The quinazoline core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity.

Properties

CAS No.

421590-57-0

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30)

InChI Key

SOCIRVRWXHKJPG-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the sulfanylidene group. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzodioxole Moiety: This step often involves the use of benzodioxole-containing reagents, such as 1,3-benzodioxole-5-carboxaldehyde, in a condensation reaction.

    Addition of the Sulfanylidene Group: The sulfanylidene group can be introduced using thiol-containing reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance binding affinity through additional interactions, while the sulfanylidene group can participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and physicochemical properties are compared below with key analogs, emphasizing substituent effects on molecular properties. Data are derived from computational analyses and literature where available.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds TPSA (Ų) Notable Substituents
Target Compound: N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide ~522 (estimated) ~5.8 1 5 7 ~88 3-pentyl, 2-sulfanylidene, 4-oxo, N-benzodioxolmethyl
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide 540.0 5.1 1 5 6 88.2 3-phenyl, 2,4-dioxo, N-(3-chlorophenyl)methyl
4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide ~500 (estimated) ~4.5 2 6 5 ~95 Hexahydroquinoline core, 2,4-dichlorophenyl, pyridinyl

Key Observations:

Core Modifications: The target compound retains a planar quinazoline core, favoring interactions with flat enzymatic binding pockets.

Hydrogen-Bonding: Both the target and the dioxo analog (Entry 2) share similar hydrogen-bond acceptor counts (5), though the sulfanylidene group in the target may offer weaker hydrogen-bonding capacity compared to the dioxo groups in Entry 2.

Rotational Flexibility: The target compound’s pentyl chain introduces additional rotatable bonds (7 vs.

Biological Implications :

  • The benzodioxol group in both the target and Entry 2 may improve metabolic stability by resisting oxidative degradation. The 3-chlorophenyl group in Entry 2 could enhance π-π stacking in hydrophobic pockets, whereas the target’s pentyl chain may prioritize lipid bilayer interactions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on existing literature.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H23N3O4S
Molecular Weight425.51 g/mol
LogP4.298
Polar Surface Area69.097 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

The biological activity of this compound can be attributed to its structural features, particularly the presence of the benzodioxole moiety, which has been associated with various pharmacological effects. The compound's mechanism of action may involve modulation of nitric oxide (NO) synthesis pathways, as suggested by studies on related compounds that inhibit nitric oxide synthase (iNOS) selectively .

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, an analogue of this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM . This suggests that this compound could possess similar anti-cancer properties.

Inhibition of Nitric Oxide Formation

Analogous compounds have shown potent inhibition of NO formation in human cell assays, indicating that this compound may also inhibit iNOS selectively. Such inhibition is crucial in conditions where excessive NO production contributes to pathologies such as inflammation and cancer .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Against Cancer Cells :
    • A study on a related benzodioxole compound indicated promising anti-cancer activity against various cell lines, suggesting that modifications to the benzodioxole structure can enhance efficacy against tumors .
  • Nitric Oxide Synthase Inhibition :
    • Research highlighted the development of piperidine analogs that selectively inhibited iNOS over nNOS and eNOS, showcasing a potential pathway for therapeutic interventions in diseases characterized by NO dysregulation .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the benzodioxole core can significantly impact biological activity, providing insights for further drug development efforts aimed at enhancing selectivity and potency .

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